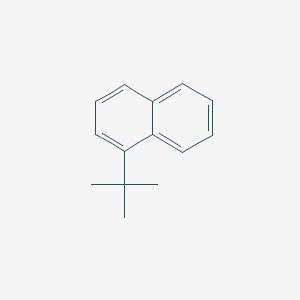

1-tert-Butylnaphthalene

Description

Historical Context of Naphthalene (B1677914) Alkylation Research

The journey into understanding compounds like 1-tert-butylnaphthalene begins with the historical exploration of naphthalene alkylation. Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.orgiptsalipur.org This increased reactivity allows for alkylation to proceed even with less aggressive catalysts, such as sulfuric or phosphoric acid, when reacting with alkenes or alcohols. wikipedia.org

The foundational method for this transformation has long been the Friedel-Crafts reaction. Early research often employed catalysts like aluminum chloride to attach alkyl groups to the naphthalene ring. rsc.orggoogle.com However, these classical methods presented significant challenges. A primary issue was controlling the selectivity of the reaction, which often resulted in a mixture of isomers (with the alkyl group at different positions) and polyalkylated products, where more than one alkyl group attaches to the ring. google.comgoogle.com For instance, the alkylation of naphthalene can yield both α- (position 1) and β- (position 2) substituted products, and the ratio depends heavily on reaction conditions like temperature and the catalyst used. iptsalipur.org

A notable milestone was the first recorded preparation of pure this compound, which was synthesized from 1-tetralone (B52770) via a Grignard reaction and also by the degradation of 3-tert-butylacenaphthene. rsc.org Over time, research shifted towards developing more refined catalytic systems to overcome the lack of selectivity. The introduction of zeolite catalysts, particularly large-pore zeolites like HY and H-beta, marked a significant advancement. researchgate.netgoogle.comacs.org These shape-selective catalysts could preferentially produce specific isomers, such as 2,6-di-tert-butylnaphthalene (B165587), by guiding the reactants into specific orientations within their porous structures. acs.orgmdpi.com This move towards sophisticated catalysts represented a pivotal shift from broad-spectrum reactions to precision synthesis in naphthalene chemistry.

Significance of Sterically Hindered Naphthalene Derivatives in Contemporary Chemical Science

The introduction of a sterically bulky substituent, such as the tert-butyl group, onto the naphthalene framework creates a sterically hindered derivative. This steric bulk is not merely a structural feature; it profoundly influences the molecule's physical and chemical properties, making these derivatives highly significant in modern chemistry. The rigidity of the fused naphthalene ring system enhances the steric effects compared to similarly substituted benzenes. canterbury.ac.nz

The tert-butyl group's size can kinetically stabilize a molecule by physically obstructing reactive sites from chemical attack. nii.ac.jp This steric shielding is a key principle in designing stable organic materials. For example, sterically hindered naphthalene derivatives are investigated for their potential in creating advanced materials like Organic Light-Emitting Diodes (OLEDs). 1-(tert-butyl)-3-chloronaphthalene (B14115379) is a key intermediate in the synthesis of OLED molecular materials, where the bulky group can influence the packing of molecules in the solid state, affecting their electronic and optical properties. google.com

Furthermore, the steric hindrance impacts the reactivity and conformational dynamics of the molecule. In studies of 1,8-di-tert-butylnaphthalenes, the immense steric strain between the peri-positioned tert-butyl groups forces the naphthalene core to distort from its usual planar geometry. acs.orgacs.org This distortion creates unique photochemical behavior, allowing these crowded naphthalenes to form hemi-Dewar isomers upon irradiation, a reaction not typically seen in less hindered naphthalenes. acs.org

The unique properties of sterically hindered naphthalenes also lend themselves to applications in lubricants. Alkylated naphthalenes are used as synthetic base oils (API Group V) due to their excellent thermo-oxidative stability, a property enhanced by the bulky alkyl groups. wikipedia.orgresearchgate.net The steric hindrance can impede the degradation pathways that affect less stable oils.

Current Research Trajectories and Future Prospects for tert-Butylnaphthalene Systems

Current research on tert-butylnaphthalene systems is focused on refining synthetic methods and expanding their applications into novel areas of materials science and organic synthesis. The development of highly selective catalysts remains a central theme. Modern catalysts, including ionic liquids and modified zeolites, are being explored to achieve high yields of specific isomers under mild conditions, which is both economically and environmentally beneficial. researchgate.netacs.org For example, ionic liquids have been used as Lewis acidic catalysts for the alkylation of naphthalene to produce lubricating base oils. researchgate.netacs.org

The unique structural and electronic properties of tert-butylnaphthalenes make them attractive building blocks for functional materials. Their derivatives are being investigated for applications in optoelectronics and as chiral ligands. acs.orgekb.eg The steric bulk of the tert-butyl group can be exploited to create specific three-dimensional architectures, which is crucial for developing materials with tailored functions, such as molecular switches or components in asymmetric catalysis. acs.orgekb.eg

Future prospects lie in harnessing the interplay between the steric bulk of the tert-butyl group and the electronic nature of the naphthalene ring. Research is moving towards the synthesis of polysubstituted naphthalenes where the tert-butyl group directs the placement of other functional groups, enabling the construction of complex molecules. uah.es A recent metal-free method allows for the selective introduction of a boryl group at the sterically hindered α-carbon of the naphthalene framework, creating a versatile building block for further chemical transformations. uah.es Such advancements broaden the accessibility and utility of these compounds, paving the way for their use in creating new pharmaceuticals, advanced polymers, and sophisticated molecular machines. google.commdanderson.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLGZANLVHBDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168954 | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17085-91-5 | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017085915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Tert Butylnaphthalene Ions

Unimolecular Fragmentation Pathways of Ionized tert-Butylnaphthalenes

The examination of the unimolecular fragmentation of ionized 1-tert-butylnaphthalene offers considerable understanding of the structure and reactivity of its radical cation. Advanced mass spectrometry methods, such as mass-analyzed ion kinetic energy (MIKE) spectrometry, have been crucial in detailing these fragmentation routes. The fragmentation patterns of ionized this compound are very similar to its isomer, 2-tert-butylnaphthalene (B3050793), as well as the extensively researched tert-butylbenzene (B1681246). The main fragmentation events include the loss of a methyl radical, which is then followed by the elimination of either an ethene molecule or another methyl radical. researchgate.net

Following ionization within a mass spectrometer, the most significant initial fragmentation of this compound is the singular loss of a methyl radical (CH₃•). researchgate.net This event results in the creation of a stable tertiary carbocation, the 1-(naphthalen-1-yl)-1-methylethyl cation, also known as the 1-naphthyl-2-propyl cation. This fragmentation is comparable to the behavior seen in ionized tert-butylbenzene, which also loses a methyl radical to create the 2-phenyl-2-propyl cation. researchgate.net The molecular ions of this compound are noted to produce a high abundance of 1-naphthyl-2-propyl cations via this loss of a methyl radical from the tert-butyl group. researchgate.net

This primary fragmentation can be illustrated by the following reaction: C₁₄H₁₆⁺• → [C₁₃H₁₃]⁺ + CH₃•

The resulting [C₁₃H₁₃]⁺ ion, the 1-naphthyl-2-propyl cation, serves as the precursor for further fragmentation.

After the initial expulsion of a methyl radical, the resultant naphthyl-2-propyl cations undergo additional fragmentation. The most prominent of these secondary pathways is the elimination of an ethene (C₂H₄) molecule. researchgate.net This is a primary reaction for both 1-naphthyl-2-propyl and 2-naphthyl-2-propyl cations. The loss of ethene is marked by a significant release of kinetic energy, which produces a distinctive broad, flat-topped peak in MIKE spectra. researchgate.net

A less common secondary fragmentation pathway for the naphthyl-2-propyl cations involves the loss of a second methyl radical, which is identified by a Gaussian-shaped signal in the MIKE spectra. researchgate.net It is noteworthy that this reaction does not occur during the fragmentation of the comparable 2-phenyl-2-propyl cations. researchgate.net

Hydrogen/Deuterium (B1214612) Exchange Phenomena in Gas-Phase Ion Chemistry

Studies utilizing specifically deuterated versions of this compound have shown widespread hydrogen/deuterium (H/D) exchange in the gas-phase chemistry of its ions. researchgate.net When either the tert-butyl side chain or the naphthalene (B1677914) ring is deuterated, considerable H/D scrambling is seen within the methyl groups of the side chain, and between the aromatic part and the aliphatic C₃H₆ group, before the elimination of ethene. researchgate.net

This H/D exchange is apparent in ions that break down in the ion source, though it is not a statistically random distribution. The extent of this exchange is greater for ions that decompose in the field-free regions of the mass spectrometer, yet a full statistical mixing of deuterium and hydrogen is never achieved. researchgate.net The widespread H/D exchange in naphthyl-2-propyl cations is a key distinction from the 2-phenyl-2-propyl cation, where H/D exchange between the methyl groups and the benzene (B151609) ring is only minor. researchgate.net The greater extent of exchange in the naphthyl derivatives is linked to the higher basicity of the naphthalene ring system compared to the benzene ring. researchgate.net

Complex Rearrangement Processes of Naphthyl-2-propyl Cations

The observed fragmentation patterns, especially the loss of ethene, along with the significant H/D exchange in naphthyl-2-propyl cations, suggest that complex rearrangements happen before the ion breaks apart. These rearrangements include the movement of hydrogen atoms between the side chain and the naphthalene rings. researchgate.net These movements happen before the rearrangements within the side chain itself, which are known to happen in the similar 2-phenyl-2-propyl cation. The rearrangements in the side chain involve a sequence of reversible 1,2-hydride shifts, a 1,2-aryl shift, and a 1,2-methyl shift. researchgate.net The greater basicity of the naphthalene group in the 1-naphthyl-2-propyl cation affects these rearrangement processes, causing the observed variations in fragmentation and H/D exchange when compared to its phenyl-substituted counterpart. researchgate.net

Role of Intermediate Ion-Molecule Complexes in Fragmentation

The fragmentation of ions from tert-butylated naphthalenes can also take place through the creation of intermediate ion-molecule complexes. researchgate.net In the case of di-tert-butylnaphthalenes, the release of a tert-butyl cation from metastable substituted 2-naphthyl-2-propyl cations happens through proton transfer from the ionized propyl side chain to the naphthalene ring. This is then followed by the protolytic cleavage of the substituent, which includes the formation of an intermediate ion-molecule complex. researchgate.net This complex is made up of a tert-butyl cation and a propenylnaphthalene molecule. researchgate.net

Unforeseen fragmentations have been noted that give separate confirmation of these complexes' existence. These fragmentations require the addition of the carbenium ion within the complex to the double bond of the propenyl side chain. researchgate.net The likelihood of proton transfer to the naphthalene ring is increased by its higher basicity in comparison to benzene. researchgate.net

Electrophilic Addition and Substitution Reaction Mechanisms Involving this compound

While this article primarily addresses gas-phase ion chemistry, the solution-phase electrophilic reactions of this compound are also relevant. In electrophilic aromatic substitution, the tert-butyl group directs incoming groups to the ortho and para positions; however, the large size of the tert-butyl group can affect the exact location of the substitution. Electrophilic attack on the naphthalene ring system can lead to the replacement of a hydrogen atom with an electrophile. chegg.com For example, the reaction of naphthalene with 2-bromo-2-methylpropane (B165281) using a Lewis acid catalyst is a well-known Friedel-Crafts alkylation, a form of electrophilic aromatic substitution, which can be used to create tert-butylnaphthalenes. chegg.com

Electrophilic addition reactions typically happen with molecules that have double or triple bonds, where a pi bond is broken and two new sigma bonds are formed. wikipedia.org For aromatic systems such as naphthalene, electrophilic attack usually leads to substitution instead of addition, because substitution maintains the aromatic stability of the ring system. wikipedia.org

The use of shape-selective catalysts like zeolites can control the position of electrophilic substitution on naphthalene. cardiff.ac.uk For instance, in the tert-butylation of naphthalene, using specific zeolites can lead to the preferential formation of certain di-tert-butylnaphthalene isomers. cardiff.ac.uk

Data Tables

Table 1: Unimolecular Fragmentation of Ionized this compound and Related Compounds Click on the headers to sort the data.

| Precursor Ion | Primary Fragmentation | Primary Product Ion | Secondary Fragmentation | Secondary Product(s) | Reference |

|---|---|---|---|---|---|

| Ionized this compound | Methyl Radical Loss | 1-Naphthyl-2-propyl cation | Ethene Elimination | [C₁₁H₉]⁺ | researchgate.net |

| Ionized this compound | Methyl Radical Loss | 1-Naphthyl-2-propyl cation | Methyl Radical Loss | [C₁₂H₁₀]⁺• | researchgate.net |

| Ionized tert-Butylbenzene | Methyl Radical Loss | 2-Phenyl-2-propyl cation | Ethene Elimination | [C₇H₇]⁺ | researchgate.net |

Kinetic Studies of Substitution Reactions

Kinetic investigations into the substitution reactions of this compound are crucial for understanding its reactivity and the influence of the bulky tert-butyl group on the naphthalene ring system. While comprehensive kinetic data, such as specific rate constants for a wide range of substitution reactions, are not extensively documented in publicly available literature, mechanistic studies and comparative reactivity analyses provide significant insights into the kinetic behavior of this compound. The reactivity of this compound in substitution reactions is primarily governed by the interplay of the electronic effects of the tert-butyl group and the inherent reactivity of the naphthalene core, significantly modulated by steric hindrance.

Electrophilic aromatic substitution (EAS) is a key class of reactions for naphthalene and its derivatives. The naphthalene system is generally more reactive towards electrophiles than benzene due to its lower resonance energy, making one of its rings less aromatic and more susceptible to attack. The introduction of a tert-butyl group, an alkyl group, further activates the naphthalene ring towards electrophilic attack through its electron-donating inductive effect.

The directive influence of the tert-butyl group is a critical factor in determining the kinetics and regioselectivity of substitution reactions. Like other alkyl groups, the tert-butyl group is an ortho-para director. stackexchange.com However, the considerable steric bulk of the tert-butyl group significantly hinders electrophilic attack at the ortho position (position 2). msu.edu This steric inhibition leads to a kinetic preference for substitution at other, less hindered, activated positions of the naphthalene ring.

In the context of electrophilic substitution on this compound, the incoming electrophile will preferentially attack the unsubstituted ring, which is electronically activated by the tert-butyl group. Within the substituted ring, the para position (position 4) is sterically accessible, while the ortho position (position 2) is heavily shielded. Therefore, substitution at the 4-position is kinetically favored over the 2-position. The relative rates of substitution at the various positions are a direct consequence of the energy of the transition states leading to the respective carbocation intermediates (arenium ions). The stability of these intermediates is enhanced by the electron-donating nature of the tert-butyl group, but the activation energy for their formation is increased by steric repulsion.

For instance, in the nitration of tert-butylbenzene, the product distribution is approximately 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com The lower proportion of the ortho isomer compared to what would be expected based on electronic effects alone highlights the significant steric hindrance of the tert-butyl group. stackexchange.commsu.edu A similar, and likely more pronounced, effect would be anticipated for this compound, where the peri-position (position 8) also contributes to the steric crowding around the 1-position.

The tert-butylation of naphthalene itself, which leads to the formation of this compound and its isomers, is a substitution reaction where kinetic versus thermodynamic control is a key aspect. The major products of this reaction are typically 2-tert-butylnaphthalene, 2,6-di-tert-butylnaphthalene (B165587), and 2,7-di-tert-butylnaphthalene (B76764), suggesting that the formation of this compound may be kinetically disfavored due to steric hindrance at the alpha-position of naphthalene. cardiff.ac.uk

It is important to note that the reaction conditions, including the nature of the electrophile, the solvent, and the temperature, can significantly influence the kinetics and the resulting product distribution. For very bulky electrophiles, the steric hindrance exerted by the tert-butyl group would be even more pronounced, further decreasing the rate of substitution at sterically hindered sites.

Advanced Structural Characterization and Spectroscopic Analysis

Mass Spectrometry Techniques (e.g., MIKE Spectrometry, Tandem Mass Spectrometry) for Mechanistic Elucidation

Mass spectrometry is a critical tool for investigating the gas-phase ion chemistry of 1-tert-butylnaphthalene. Techniques such as Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry and tandem mass spectrometry (MS/MS) have been instrumental in elucidating the complex fragmentation mechanisms of the ionized molecule. researchgate.netwikipedia.org

The study of ionized this compound reveals that its fragmentation behavior is similar to that of tert-butylbenzene (B1681246). Upon ionization, the metastable molecular ion of this compound undergoes a characteristic loss of a methyl radical (CH₃•) from the tert-butyl group. researchgate.net This initial fragmentation step is dominant and leads to the formation of a stable 2-(1-naphthyl)-2-propyl cation. researchgate.net

Further fragmentation of this secondary ion proceeds via two main pathways: the elimination of ethene (C₂H₄) and the loss of another methyl radical. researchgate.net The elimination of ethene is a high-energy process, which is indicated by a broad, flat-topped peak in the MIKE spectrum, signifying a large kinetic energy release. researchgate.net In contrast, the loss of a subsequent methyl radical is a lower-energy pathway that produces a Gaussian-shaped signal in the spectrum. researchgate.net

Tandem mass spectrometry studies on related di-tert-butylnaphthalene isomers further illuminate these fragmentation processes. These studies confirm that the molecular ions almost exclusively lose a methyl radical as the primary decomposition step. researchgate.net The subsequent fragmentation of the resulting ions shows a dependency on the relative positions of the substituents on the naphthalene (B1677914) ring. researchgate.net These advanced mass spectrometry techniques, by allowing for the isolation and fragmentation of specific ions, provide a detailed "fingerprint" of the molecule, which is crucial for determining its structure and understanding its reactivity. thermofisher.comnih.gov

Table 1: Primary Fragmentation Pathways of Ionized this compound

| Precursor Ion | Primary Fragmentation | Product Ion | Spectrometric Observation |

| This compound ion [M]⁺• | Loss of Methyl Radical (•CH₃) | 2-(1-Naphthyl)-2-propyl cation | Exclusive fragmentation of metastable ion researchgate.net |

| 2-(1-Naphthyl)-2-propyl cation | Loss of Ethene (C₂H₄) | [C₁₁H₉]⁺ | Broad, flat-topped peak in MIKE spectrum researchgate.net |

| 2-(1-Naphthyl)-2-propyl cation | Loss of Methyl Radical (•CH₃) | [C₁₂H₁₀]⁺• | Gaussian-shaped signal in MIKE spectrum researchgate.net |

Application of Isotopic Labeling (e.g., Deuterium (B1214612), Carbon-13) for Reaction Pathway Confirmation

To unambiguously confirm the mechanistic pathways proposed by mass spectrometry, isotopic labeling is an indispensable tool. x-chemrx.comsymeres.com By replacing specific hydrogen or carbon atoms with their heavier isotopes (Deuterium or Carbon-13), researchers can trace the atoms through complex rearrangements and fragmentation processes. researchgate.netnih.gov

In the study of this compound, both deuterium (D) and ¹³C labeling have been employed. The fragmentation of deuterated derivatives of this compound has demonstrated that extensive hydrogen/deuterium (H/D) exchange occurs between the methyl groups of the side chain and the naphthalene ring before the elimination of ethene and a methyl radical. researchgate.net This H/D scrambling is found to be more significant than in the analogous tert-butylbenzene ion, a difference attributed to the greater basicity of the naphthalene ring system. researchgate.net

Furthermore, the use of ¹³C labeling at the central carbon atom of the propyl side chain has provided definitive proof of carbon atom interchange before the loss of ethene. researchgate.net The observation that both unlabeled ethene (C₂H₄) and labeled ethene (¹³CCH₄) are lost from the ¹³C-labeled 2-(1-naphthyl)-2-propyl cation confirms that the three carbon atoms of the side chain undergo rearrangement. researchgate.net However, the interchange is not complete, as the fragmentation process shows a preference for eliminating the carbon atoms from an un-rearranged side chain. researchgate.net These isotopic tracer studies are crucial for building detailed kinetic and mechanistic models of reaction pathways. nih.govnih.gov

Table 2: Fragmentation of Isotopically Labeled this compound Ions

| Labeled Precursor | Key Fragmentation | Observation | Mechanistic Insight |

| Deuterium-labeled this compound | Loss of C₂HₓDᵧ | H/D exchange between side chain and naphthalene ring | Extensive H/D scrambling precedes fragmentation researchgate.net |

| ¹³C-labeled this compound | Loss of C₂H₄ and ¹³CCH₄ | Both labeled and unlabeled ethene are eliminated | Confirms interchange of carbon atoms in the side chain prior to fragmentation researchgate.net |

X-ray Crystallographic Analysis of tert-Butylnaphthalene Derivatives

While obtaining a single crystal of this compound itself can be challenging, X-ray crystallography of its solid derivatives provides definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state. rsc.org This technique has been successfully applied to various substituted tert-butylnaphthalene compounds.

Table 3: Examples of X-ray Crystallographic Studies on tert-Butylnaphthalene Derivatives

| Compound | Key Structural Finding | Reference |

| 3,7-Di-tert-butylnaphthalene-2,6-diol | Unambiguous determination of substituent positions | arkat-usa.org |

| 3-tert-Butylnaphthalene-2,6-diol | Confirmation of product structure from t-butylation reaction | arkat-usa.org |

| 2,6-Di-tert-butylnaphthalene (B165587) | Provided data for building molecular clusters to calculate ground state structure | aip.org |

| Axially chiral isoquinolinyl-naphtholate ligands | Determination of stereochemistry in metal complexes | rsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules in solution. creative-biostructure.com For a molecule like this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and for distinguishing it from its isomers, such as 2-tert-butylnaphthalene (B3050793). doi.orgmagritek.com

The proton (¹H) and carbon-13 (¹³C) NMR spectra of mono- and di-tert-butylnaphthalenes exhibit characteristic features that are diagnostic for identifying closely related isomers. doi.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the distinct chemical shifts in the proton-decoupled ¹³C NMR spectrum, provide a complete picture of the molecular structure. doi.orgnih.gov

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for the definitive assignment of all proton and carbon signals, especially in more complex derivatives. mdpi.comresearchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC experiments reveal longer-range couplings (typically over two or three bonds) between protons and carbons. mdpi.com These correlation maps are essential for piecing together the carbon skeleton and confirming the precise location of substituents on the naphthalene ring system, thereby overcoming ambiguities that may arise from analyzing 1D spectra alone. doi.orgmdpi.com

Table 4: Representative NMR Data for Isomer Distinction

| Technique | This compound | 2-tert-Butylnaphthalene | Significance |

| ¹H NMR | Complex aromatic region due to lower symmetry | Simpler aromatic region due to higher symmetry | The pattern of aromatic signals is a key differentiator. doi.org |

| ¹³C NMR | Distinct set of chemical shifts for all 10 aromatic carbons and the t-butyl group carbons. nih.gov | Different set of chemical shifts reflecting the different substitution pattern. | Each isomer has a unique "fingerprint" in the ¹³C NMR spectrum. doi.org |

| 2D NMR (HMBC/HSQC) | Provides unambiguous correlations between specific protons and carbons, confirming the C1-substitution pattern. | Provides correlations confirming the C2-substitution pattern. | Essential for definitive structural assignment in complex or novel derivatives. mdpi.com |

Computational Chemistry and Theoretical Studies on 1 Tert Butylnaphthalene

Quantum Chemical Calculations of Reaction Pathways and Potential Energy Profiles (e.g., AM1, MP2)

Quantum chemical calculations are crucial for mapping the complex reaction pathways and potential energy surfaces of chemical transformations. nih.govrsc.orgnih.govchemrxiv.org In the case of 1-tert-butylnaphthalene, such calculations have been particularly insightful in the study of its unimolecular fragmentation upon ionization.

Research employing mass-analyzed ion kinetic energy (MIKE) spectrometry, combined with isotopic labeling and computational analysis, has elucidated the fragmentation mechanisms of ionized this compound. researchgate.netresearchgate.net Upon ionization, the metastable molecular ion almost exclusively loses a methyl radical from the tert-butyl group. This process yields the 2-naphthyl-2-propyl cation. researchgate.net

Further fragmentation of this cation involves two primary pathways: the elimination of an ethene molecule (C₂H₄) and the loss of another methyl radical (CH₃•). researchgate.net The loss of ethene is associated with a significant kinetic energy release, indicating a pathway with a notable energy barrier. researchgate.net

Semi-empirical quantum chemical methods, such as AM1 (Austin Model 1), have been used to corroborate these experimental findings by calculating the minimum energy reaction pathways (MERP). researchgate.netresearchgate.net These calculations help to model the potential energy profile of the rearrangements. For instance, the fragmentation of the 2-naphthyl-2-propyl cation involves a series of reversible 1,2-hydrogen shifts, a 1,2-aryl shift, and an energetically demanding 1,2-methyl shift within the side chain. researchgate.net The differences in reactivity and fragmentation compared to the analogous tert-butylbenzene (B1681246) are attributed to the higher basicity of the naphthalene (B1677914) ring system. researchgate.net Calculations at higher, correlated levels of theory like second-order Møller-Plesset perturbation theory (MP2) are used to refine the energetics of these pathways, including the activation energies for various shifts. acs.orgresearchgate.net

| Reactant | Primary Fragmentation Product | Secondary Fragmentation Products | Computational Method Used |

|---|---|---|---|

| This compound Radical Cation | 2-Naphthyl-2-propyl Cation + CH₃• | Ethene (C₂H₄), Methyl Radical (CH₃•) | AM1, MIKE Spectrometry researchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

For aromatic systems like this compound, DFT calculations can reveal how the bulky tert-butyl substituent influences the electronic properties of the naphthalene core. The electron-donating nature of the alkyl group affects the charge distribution across the aromatic rings. This information is vital for predicting reactivity in processes such as electrophilic substitution or oxidation. DFT is also employed to model the structure and stability of reaction intermediates and transition states, providing a quantitative estimate of reaction barriers and rates. nih.govljmu.ac.uk

While specific, in-depth DFT studies focusing solely on the electronic structure of this compound are not extensively detailed in the provided literature, the application of DFT to related compounds demonstrates its utility. For example, DFT has been used to study the rates of isomerization of radicals derived from 2-tert-butylnaphthalene (B3050793), highlighting its capability to handle open-shell systems and predict reaction kinetics. researchgate.net Furthermore, DFT calculations have been essential in structural studies of more complex systems like penta-tert-butylcorannulene, where they provided accurate geometric parameters that were difficult to obtain from experimental data alone. nih.gov This underscores the power of DFT to provide reliable structural and electronic data for substituted polycyclic aromatic hydrocarbons. nih.gov

Molecular Dynamics Simulations of tert-Butylnaphthalene Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes such as aggregation, diffusion, and conformational changes in a simulated environment (e.g., in a solvent).

In the context of tert-butylnaphthalenes, MD simulations are particularly useful for understanding intermolecular interactions and aggregation behavior. acs.org Studies on related molecules, such as 2,6-di-tert-butylnaphthalene (B165587), have used MD simulations to explore their role as asphaltene stabilizers. researchgate.netdntb.gov.ua These simulations model the complex interplay of forces between molecules, including van der Waals forces and π–π stacking interactions between the aromatic naphthalene cores. researchgate.net The bulky tert-butyl groups introduce steric hindrance, which can significantly affect how the molecules pack and aggregate. researchgate.net

Theoretical Investigations of Isomerization Barriers and Relative Stabilities

Theoretical calculations have been essential in determining the relative thermodynamic stabilities of alkylnaphthalene isomers and the energy barriers that separate them. For tert-butylnaphthalene, the primary isomers of interest are this compound and 2-tert-butylnaphthalene.

Computational studies at various levels of theory, including correlated ab initio methods like MP2, have consistently shown that 2-tert-butylnaphthalene is the more stable isomer. researchgate.net Quantum chemical calculations indicate that this compound is approximately 22 kJ/mol less stable than its 2-isomer. researchgate.net This difference in stability is the thermodynamic driving force for the isomerization of the 1-substituted form to the 2-substituted form under equilibrium conditions.

Furthermore, theoretical investigations have shed light on the mechanism of this isomerization. The transfer of a bulky tert-butyl group can occur via two principal pathways: an intramolecular shift (a direct 1,2-shift) or an intermolecular transfer (detachment from one molecule and reattachment to another). Calculations revealed that due to the significant steric strain in the transition state, the activation energy for an intramolecular 1,2-shift of the tert-butyl group is very high. acs.orgresearchgate.net Consequently, the tert-butyl group is predicted to transfer exclusively through an intermolecular mechanism. researchgate.net This contrasts with smaller alkyl groups like methyl or ethyl, for which intramolecular migrations are computationally shown to be feasible. acs.orgresearchgate.net

| Parameter | Value | Significance | Computational Method |

|---|---|---|---|

| Relative Stability (1-TBN vs. 2-TBN) | 1-TBN is ~22 kJ/mol less stable | 2-TBN is the thermodynamically favored isomer | Quantum Chemical Calculations researchgate.net |

| Isomerization Mechanism | Exclusively Intermolecular | High activation energy barrier for intramolecular shift | Ab initio / MP2 acs.orgresearchgate.net |

Functionalization Strategies and Synthesis of Novel 1 Tert Butylnaphthalene Derivatives

Halogenation and Subsequent Palladium-Catalyzed Cross-Coupling Reactions

The introduction of halogen atoms onto the 1-tert-butylnaphthalene framework serves as a versatile entry point for the synthesis of more complex derivatives through palladium-catalyzed cross-coupling reactions. Bromination, in particular, is a common strategy. For instance, the bromination of di-tert-butylnaphthalene isomers provides valuable precursors for further functionalization. One documented example involves the synthesis of 1,5-dibromo-3,7-di-tert-butylnaphthalene. caltech.edu

Once halogenated, these tert-butylnaphthalene derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orguwindsor.ca The general mechanism for these reactions involves the oxidative addition of the halo-naphthalene to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org

The choice of ligands on the palladium catalyst can significantly influence the regioselectivity of the cross-coupling reaction, especially in cases of dihalogenated naphthalenes. nih.gov For example, hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at sterically hindered positions. nih.gov These cross-coupling strategies have been successfully employed in the synthesis of a wide array of compounds, including precursors for advanced materials and biologically active molecules.

A specific application of this methodology is in the synthesis of BN-embedded perylenes, where halogenated BN-naphthalene derivatives are utilized as starting materials in transition metal-catalyzed coupling reactions. nih.gov

Sulfonation of tert-Butylnaphthalenes and Comprehensive Isomer Identification

The sulfonation of tert-butylnaphthalenes is a significant functionalization route, leading to the production of sulfonic acids and their derivatives, which have applications as surfactants and in chemical synthesis. The direct sulfonation of a mixture of di-tert-butylnaphthalenes, typically containing 2,6- and 2,7-isomers, results in a corresponding mixture of sulfonic acids. cdnsciencepub.com

A key challenge in this area is the separation and identification of the resulting isomers. A combination of chemical and spectroscopic methods is employed for this purpose. For example, a mixture of di-tert-butylnaphthalenesulphonic acids can be converted to their corresponding sulphonyl chlorides by treatment with thionyl chloride. cdnsciencepub.com These sulphonyl chloride isomers often exhibit different physical properties, such as melting points and solubility, allowing for their separation by fractional crystallization. cdnsciencepub.com

Once separated, the structure of each isomer can be elucidated. For instance, hydrolysis of the pure sulphonyl chlorides regenerates the corresponding pure sulfonic acids. The position of the sulfonic acid group can be determined by desulfonation, which converts the sulfonic acid back to the parent di-tert-butylnaphthalene, whose structure can be readily identified. cdnsciencepub.com Furthermore, spectroscopic techniques are invaluable for isomer identification. Infrared (IR) spectroscopy can be used to identify the functional groups present, with the "identification range" (10-15 microns) being particularly useful for distinguishing between isomers like the ethyl esters of 2,6-di-tert-butyl-naphthalene-4-sulfonic acid and its 2,7-isomer. google.com Ultraviolet (UV) spectroscopy also shows distinct absorption maxima for different isomers. google.com

The table below summarizes the properties of two key di-tert-butylnaphthalenesulphonyl chloride isomers.

| Property | 2,6-di-tert-butylnaphthalene-4-sulphonyl chloride | 2,7-di-tert-butylnaphthalene-4-sulphonyl chloride |

| Melting Point | 117-118 °C | 167-169 °C |

| Solubility in Ligroin | Moderately soluble | Insoluble in cold ligroin |

Table 1: Physical properties of di-tert-butylnaphthalenesulphonyl chloride isomers. cdnsciencepub.com

Controlled Synthesis of Di- and Poly-tert-Butylnaphthalene Isomers

The controlled synthesis of specific di- and poly-tert-butylnaphthalene isomers is of significant interest due to the influence of the substitution pattern on the properties of the resulting materials. The tert-butylation of naphthalene (B1677914) is a classic Friedel-Crafts alkylation reaction, which can lead to a mixture of isomers. cdnsciencepub.commdpi.com However, the use of shape-selective catalysts, such as zeolites, allows for the preferential synthesis of certain isomers.

Zeolites, with their well-defined pore structures, can exert kinetic and thermodynamic control over the alkylation reaction. For instance, H-Mordenite (HM) and HY zeolites have been extensively studied for the tert-butylation of naphthalene. dicp.ac.cn By carefully tuning reaction parameters such as temperature, pressure, solvent, and catalyst properties (e.g., Si/Al ratio), the regioselectivity of the reaction can be significantly influenced.

One of the most sought-after isomers is 2,6-di-tert-butylnaphthalene (B165587), a precursor for the high-performance polymer polyethylene (B3416737) naphthalate (PEN). dicp.ac.cn Research has shown that using a dealuminated H-Mordenite zeolite can lead to a high yield of 2,6-di-tert-butylnaphthalene with a high 2,6-/2,7-isomer ratio. The table below presents data on the tert-butylation of naphthalene over various catalysts, highlighting the effect of the catalyst on product distribution.

| Catalyst | Naphthalene Conversion (%) | Di-tert-butylnaphthalene Yield (%) | 2,6-/2,7- Isomer Ratio |

| HM (Si/Al 10) | 24 | 2 | Only 2,6-isomer detected |

| HM (Si/Al 17.5) | 31 | 6.4 | 14 |

| Hβ | Similar to H-MMS | - | - |

| H-MMS | Similar to Hβ | Higher than Hβ | 1.9 |

Table 2: Influence of catalyst on the tert-butylation of naphthalene.

The synthesis of other specific isomers, such as 1,8-di-tert-butylnaphthalenes, has also been reported, often involving multi-step synthetic routes. acs.org Furthermore, the synthesis of multi-butylnaphthalenes, including tri-, tetra-, penta-, and hexa-butylnaphthalenes, can be achieved using catalysts like trifluoromethanesulfonic acid, with the product distribution being controllable by adjusting reaction conditions. mdpi.com

Introduction of Other Functional Groups (e.g., Carbonyl, Hydroxyl, Amine) for Specific Applications

The introduction of functional groups other than halogens and sulfonic acids onto the this compound core opens up a vast chemical space for the development of novel materials with specific applications.

Carbonyl Group: The carbonyl group (C=O) is a fundamental functional group in organic chemistry, found in aldehydes, ketones, and carboxylic acids. wikipedia.orgpressbooks.pub Its introduction onto the this compound skeleton can be achieved through various methods, such as Friedel-Crafts acylation. The polarized nature of the carbonyl group, with an electrophilic carbon and a nucleophilic oxygen, makes it a reactive site for a plethora of chemical transformations, including nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org These subsequent reactions can lead to the formation of alcohols, amines, and other valuable derivatives.

Hydroxyl Group: The hydroxyl group (-OH) imparts polarity and the ability to form hydrogen bonds, significantly influencing the solubility and physical properties of the molecule. britannica.com Compounds bearing a hydroxyl group on an aromatic ring are known as phenols. libretexts.org The introduction of hydroxyl groups onto the tert-butylnaphthalene framework can be accomplished through various synthetic routes, including the use of dihydroxynaphthalene precursors in the synthesis of more complex structures. caltech.edu For example, 6,6'-(3,7-di-tert-butylnaphthalene-1,5-diyl)bis(3-(tert-butyl)phenol) has been synthesized. cardiff.ac.uk

Amine Group: Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents on the nitrogen atom. davuniversity.orgstudymind.co.ukchemguide.co.uklkouniv.ac.in The introduction of an amine group onto the this compound core is a key step in the synthesis of various intermediates, for example, in the field of organic light-emitting diodes (OLEDs). A patented method for the preparation of 1-(tert-butyl)-3-chloronaphthalene (B14115379) starts from 1-naphthylamine, demonstrating a practical route for incorporating an amine functionality. google.com This process involves the chlorination and bromination of 1-naphthylamine, followed by a series of reactions to introduce the tert-butyl group and remove the amino group, ultimately yielding the desired product. google.com

Synthesis of Perylene-Bridge-Anchor Derivatives Incorporating tert-Butylnaphthalene Moieties

Perylene (B46583) derivatives are a class of polycyclic aromatic hydrocarbons known for their exceptional photophysical properties and are widely used in organic electronics, including as sensitizers in dye-sensitized solar cells. scispace.commetu.edu.tr The incorporation of tert-butylnaphthalene moieties into perylene structures is a strategy to enhance their solubility and processability, as well as to tune their electronic and optical properties.

The synthesis of these complex molecules often begins with the preparation of functionalized di-tert-butylnaphthalene precursors. For example, 2,6-di-tert-butylnaphthalene can be synthesized via Friedel-Crafts alkylation of naphthalene. scispace.com This intermediate can then be used in subsequent steps to construct the perylene core. One approach involves the oxidative dimerization of naphthalene derivatives to form the perylene skeleton. researchgate.net

A common strategy for creating perylene-bridge-anchor systems involves the functionalization of a di-tert-butylperylene (DTBuPe) framework. scispace.com This can be achieved through two main routes:

Formylation and subsequent transformations: Introduction of an aldehyde group which can then be reduced, oxidized, or otherwise converted into various functional groups to form the bridge-anchor component. scispace.com

Bromination and palladium-catalyzed cross-coupling: Halogenation of the perylene core, followed by cross-coupling reactions to attach the desired bridge-anchor structures. scispace.com

Through these methods, a series of DTBuPe-bridge-anchor derivatives, such as those with carboxylic acid anchor groups, have been synthesized and their photochemical properties investigated. scispace.com The tert-butyl groups on the perylene core serve to prevent π-stacking, which can be detrimental to the performance of organic electronic devices. nih.gov

Research on 1 Tert Butylnaphthalene in Advanced Materials and Organic Building Blocks

Role as Intermediates in the Synthesis of Complex Organic Molecules

1-tert-Butylnaphthalene and its derivatives serve as crucial intermediates in the synthesis of a variety of complex organic molecules. The tert-butyl group can act as a directing group in electrophilic substitution reactions, influencing the regioselectivity of further functionalization on the naphthalene (B1677914) ring. This control is paramount in multi-step syntheses where specific isomers are required.

One notable application is in the synthesis of bioactive compounds. For instance, this compound has been cited as a chemical compound in the synthesis of corticosteroid derivatives. google.com Corticosteroids are a class of steroid hormones with a wide range of physiological effects, and their synthetic analogues are important pharmaceuticals. The synthesis of such complex polycyclic structures often involves numerous steps where the strategic use of substituted aromatic building blocks is essential.

Furthermore, the general utility of this compound as an intermediate in drug synthesis is recognized. While specific pathways for many commercial drugs are proprietary, the principles of organic synthesis suggest that the naphthalene core, modified by the tert-butyl group for solubility and reactivity control, is a valuable synthon. The synthesis of various drug precursors often relies on the selective functionalization of aromatic systems, a process where this compound can play a significant role. unodc.orgunvienna.org For example, the synthesis of coumarin (B35378) sulfonamides, which are investigated as enzyme inhibitors and anticancer agents, involves the reaction of various substituted building blocks, highlighting the importance of a diverse library of intermediates. mdpi.com

The table below summarizes the role of this compound as an intermediate in the synthesis of complex organic molecules.

| Application Area | Specific Example/Role | Significance |

| Pharmaceutical Synthesis | Intermediate in the synthesis of corticosteroid derivatives google.com | Enables the construction of complex, bioactive polycyclic structures. |

| Drug Discovery | General intermediate in drug synthesis | Provides a versatile scaffold for the creation of new pharmaceutical compounds. |

| Organic Synthesis | Starting material for drug precursors unodc.orgunvienna.org | Allows for controlled and selective functionalization in multi-step syntheses. |

Investigation in Functionalized Nanomaterials and Carbon Nanosheets

The unique properties of this compound derivatives have led to their investigation in the burgeoning field of nanomaterials, particularly in the functionalization of carbon nanosheets and nanographenes. These two-dimensional materials possess extraordinary electronic and optical properties, but their application often requires precise surface modification to tune their characteristics and facilitate their integration into devices.

A significant finding in this area is the use of 3,6-di-tert-butylnaphthalene-1,8-diamine (B15047746) in the chemical modification of carbon nanosheets. rsc.orgresearchgate.net Research has shown that this diamine derivative can undergo a condensation reaction with the armchair edge of a carbon nanosheet. rsc.orgresearchgate.net This edge functionalization is a powerful strategy for creating nanographene-organic hybrid materials. rsc.org The covalent attachment of the di-tert-butylnaphthalene moiety can introduce chirality to the nanosheet, a property that is highly sought after for applications in chiroptical materials and asymmetric catalysis. rsc.orgresearchgate.net

The installation of naphthalene-1,8-diamine derivatives at the edges of nanographenes facilitates electronic interactions between the two π-systems, influencing their optical properties and potentially leading to photoluminescence in the near-infrared region. rsc.org The bulky tert-butyl groups on the naphthalene unit can also play a role in controlling the self-assembly of the functionalized nanographenes. rsc.org

Furthermore, the general principles of functionalizing graphene oxide and other carbon nanomaterials often involve covalent and non-covalent interactions with organic molecules. nih.govsigmaaldrich.com While not always specifying this compound, these studies highlight the importance of aromatic molecules with functional groups for modifying the surface of nanomaterials to enhance their solubility, biocompatibility, and electronic properties for applications in biomedicine and electronics. nih.govsigmaaldrich.com

The table below details the investigation of this compound derivatives in functionalized nanomaterials.

| Nanomaterial | Derivative Used | Method of Functionalization | Outcome/Application |

| Carbon Nanosheets | 3,6-di-tert-butylnaphthalene-1,8-diamine rsc.orgresearchgate.net | Condensation with the armchair edge rsc.orgresearchgate.net | Generation of chirality on the nanosheet, creation of hybrid materials with tunable optical properties. rsc.orgresearchgate.net |

| Nanographenes | Naphthalene-1,8-diamine derivatives rsc.org | Covalent linkage to the edges rsc.org | Facilitates electronic interactions, potential for near-infrared photoluminescence, and control over self-assembly. rsc.org |

Applications in Organic Electronic Materials (e.g., OLED Molecular Materials)

Derivatives of this compound have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly in the development of efficient and stable blue emitters. The performance of OLEDs is highly dependent on the molecular structure of the organic materials used in the emissive layer.

The introduction of tert-butyl groups onto naphthalene-based chromophores has been shown to be a successful strategy for improving the performance of blue OLEDs. researchgate.netresearchgate.net For example, a host material, 2-tert-butyl-9,10-bis(3′′,5′′-diphenylbiphenyl-4′-yl)anthracene [T-TAT], was developed for solution-processed white OLEDs. The device using the T-TAT co-host demonstrated significantly higher luminance efficiency compared to the non-tert-butylated equivalent. researchgate.net The tert-butyl group is thought to prevent the crystallization of the molecule in the spin-coated film, leading to better morphology and device performance. researchgate.net

In another study, deep-blue OLEDs were fabricated using multi-tert-butyl-substituted materials. A device using a host with four tert-butyl groups, N(dtb)4, and a specific emitter achieved a high efficiency of 11.52 cd/A. researchgate.net The bulky tert-butyl groups are strategically used to suppress unwanted aggregation in thin films, which can lead to quenching of the emission and a red-shift in the color. google.com This suppression of aggregation results in highly efficient electroluminescence and color purity. google.com

The photophysical properties of these materials are critical to their function. The rigid structure of the naphthalene core, combined with the steric hindrance of the tert-butyl groups, can lead to narrow emission spectra and high photoluminescence quantum yields. acs.org Theoretical and experimental studies on various fluorescent molecules for deep-blue OLEDs are ongoing, with a focus on understanding the relationship between molecular structure and properties like dipole moments and HOMO-LUMO energy levels. nih.gov

The table below summarizes the applications of tert-butylnaphthalene derivatives in OLEDs.

| OLED Application | Compound/Material | Role of tert-Butyl Group | Performance Improvement |

| Solution-Processed WOLEDs | 2-tert-butyl-9,10-bis(3′′,5′′-diphenylbiphenyl-4′-yl)anthracene [T-TAT] researchgate.net | Prevents crystallization in the film researchgate.net | 77% higher luminance efficiency compared to the non-tert-butylated analogue. researchgate.net |

| Deep-Blue OLEDs | Multi-tert-butyl-substituted host materials researchgate.net | Suppresses aggregation google.com | High efficiency of 11.52 cd/A and improved color purity. researchgate.netgoogle.com |

| Blue Fluorescent Emitters | Pyrene-based polymers with tert-butyl groups google.com | Enhances solubility and prevents excimer formation google.com | High electroluminescence and stable blue emission. google.com |

Molecular Mechanisms of Asphaltene Stabilization by tert-Butylnaphthalene Derivatives

Asphaltenes are complex, high-molecular-weight components of crude oil that can precipitate and aggregate, causing significant problems in oil production and transportation. The stabilization of asphaltenes is therefore of great industrial importance. Derivatives of tert-butylnaphthalene have been investigated for their ability to act as asphaltene dispersants and stabilizers.

Molecular dynamics simulations have shown that 2,6-di-tert-butylnaphthalene (B165587) can effectively inhibit asphaltene aggregation. smolecule.com The mechanism of stabilization is attributed to the interactions between the tert-butylnaphthalene molecules and the asphaltene particles. dntb.gov.ua These interactions are thought to be a combination of van der Waals forces and π-π stacking between the aromatic cores of the naphthalene derivative and the asphaltene molecules.

The effectiveness of an asphaltene stabilizer is related to its ability to adsorb onto the surface of asphaltene particles and its capacity to dissolve asphaltenes. researchgate.net Alkylbenzenes and their derivatives are known to be effective in this regard. researchgate.net While long-chain aliphatic alcohols and simple alkylbenzenes can be inefficient, the specific structure of di-tert-butylnaphthalene appears to provide a good balance of aromatic interaction and steric hindrance for effective stabilization. researchgate.net

The table below outlines the molecular mechanisms of asphaltene stabilization by tert-butylnaphthalene derivatives.

| Stabilizer | Key Interaction | Role of tert-Butyl Group | Overall Effect |

| 2,6-di-tert-butylnaphthalene smolecule.comdntb.gov.ua | π-π stacking with asphaltene aromatic core dntb.gov.uaresearchgate.net | Steric repulsion preventing close approach of asphaltene molecules researchgate.net | Inhibition of asphaltene aggregation and flocculation. smolecule.com |

Contributions to Polymer Chemistry, Including Liquid Crystal Polymers

The incorporation of this compound derivatives into polymer backbones has led to the development of new materials with interesting properties, particularly in the field of liquid crystal polymers (LCPs). LCPs are a class of materials that exhibit properties of both liquids and solids, and they are used in a variety of applications, including high-strength fibers and optical displays.

A significant contribution in this area is the synthesis of novel liquid-crystalline poly(p-phenyleneethynylene) (PPE) copolymers that incorporate 1,5-diethynyl-3,7-di-tert-butylnaphthalene. rsc.orgrsc.org These copolymers exhibit strong blue luminescence in the solid state, a highly desirable property for applications in organic electronics. rsc.orgrsc.org

The presence of the bulky di-tert-butylnaphthalene units in the polymer chain plays a critical role in the material's properties. It effectively suppresses the aggregation and supramolecular ordering that is often observed in PPEs in the solid state. rsc.org This aggregation typically leads to a red-shift in the emission and a decrease in fluorescence quantum yield. By preventing this, the copolymers maintain their blue emission in the solid state. rsc.org

Furthermore, the incorporation of the di-tert-butylnaphthalene unit allows for the tuning of the solid-state emission maximum from yellow-green to blue by varying the amount of the naphthalene-containing monomer in the copolymer. rsc.org Some of these copolymers also exhibit thermotropic nematic liquid crystalline phases, which opens up the possibility of creating materials with polarized emission for device applications. rsc.org

The general principles of side-chain liquid crystal polymers (SCLCPs) involve attaching mesogenic (liquid crystal-forming) units to a polymer backbone, often via a flexible spacer. mdpi.comopenaccessjournals.commedcraveebooks.com While not always featuring this compound, the design of these polymers relies on the careful selection of mesogenic units to achieve the desired liquid crystalline phases and properties. The work on PPE-naphthalene copolymers demonstrates how a substituted naphthalene unit can be effectively used as a mesogen to create functional liquid crystalline materials. rsc.orgrsc.org

The table below summarizes the contributions of tert-butylnaphthalene derivatives to polymer chemistry.

| Polymer Type | Naphthalene Derivative | Key Feature | Resulting Property |

| Poly(p-phenyleneethynylene) (PPE) Copolymers rsc.orgrsc.org | 1,5-diethynyl-3,7-di-tert-butylnaphthalene rsc.orgrsc.org | Bulky tert-butyl groups on the naphthalene unit rsc.org | Suppression of solid-state aggregation, strong blue solid-state fluorescence, and tunable emission. rsc.orgrsc.org |

| Liquid Crystalline PPE Copolymers rsc.org | 1,5-diethynyl-3,7-di-tert-butylnaphthalene rsc.org | Incorporation of a naphthalene-based mesogen rsc.org | Thermotropic nematic liquid crystalline behavior and potential for polarized emission. rsc.org |

Industrial Process Development and Optimization for Tert Butylnaphthalene Synthesis

Development of Regioselective Alkylation Processes for Industrial Scale-Up

The synthesis of 1-tert-butylnaphthalene is primarily achieved through the Friedel-Crafts alkylation of naphthalene (B1677914) with a tert-butylating agent, such as tert-butanol (B103910) or isobutylene. wikipedia.org A significant challenge in this process is controlling the regioselectivity to favor the formation of the desired 1-isomer over other isomers like 2-tert-butylnaphthalene (B3050793) and various di-tert-butylnaphthalene isomers.

For industrial-scale production, heterogeneous catalysts, particularly zeolites, have emerged as a promising alternative to traditional homogeneous catalysts like AlCl₃ and H₂SO₄. mdpi.com Zeolites offer several advantages, including ease of separation from the reaction mixture, reusability, and the potential for shape-selective catalysis, which can enhance the yield of the desired isomer.

Researchers have extensively studied various zeolite catalysts, such as H-Mordenite (HM), HY, and H-beta zeolites, to optimize the regioselective synthesis of tert-butylnaphthalenes. For instance, the tert-butylation of naphthalene using tert-butanol over a dealuminated H-Mordenite (HM) zeolite has been optimized to achieve high yields of specific isomers. The choice of zeolite, its Si/Al ratio, and modifications to its structure and acidity are crucial factors in controlling the product distribution. dicp.ac.cn While much of the research has focused on the synthesis of 2,6-di-tert-butylnaphthalene (B165587), the principles of regioselective control are applicable to the synthesis of this compound. researchgate.net

The development of efficient and highly regioselective processes is a key focus for the large-scale commercial manufacture of specific tert-butylnaphthalene isomers. researchgate.netresearchgate.net A proposed synthesis route for 1-(tert-butyl)-3-chloronaphthalene (B14115379), a key intermediate for OLED materials, highlights the importance of developing simple, high-yield processes suitable for industrial production. google.com

Design and Regeneration of Heterogeneous Catalysts for Efficient Production

The design of heterogeneous catalysts for tert-butylnaphthalene synthesis is centered on achieving high activity, selectivity, and stability. Zeolites are the most studied catalysts for this application due to their well-defined pore structures and tunable acidity. mdpi.comrsc.org

Catalyst Design:

The catalytic performance of zeolites is intrinsically linked to their physical and chemical properties. Key design parameters include:

Pore Structure: The size and geometry of the zeolite pores can influence which isomers are formed, a phenomenon known as shape selectivity. dicp.ac.cnresearchgate.net For instance, medium-pore zeolites like HZSM-5 have shown different selectivities compared to large-pore zeolites like H-Mordenite and HY.

Acidity: The number and strength of acid sites on the catalyst are critical for the alkylation reaction. rsc.org Both Brønsted and Lewis acid sites can play a role. The acidity can be tailored by modifying the silica-to-alumina (Si/Al) ratio of the zeolite.

Modification: The catalytic properties of zeolites can be further enhanced through various modifications. This includes dealumination, which can alter the acidity and pore structure, and the introduction of metal species. rsc.org For example, cerium-modified HY zeolites have been shown to improve selectivity by passivating certain acid sites. researchgate.netrsc.org

Catalyst Regeneration:

A significant advantage of using heterogeneous catalysts like zeolites is their potential for regeneration and reuse. Over time, catalysts can become deactivated due to the deposition of coke (carbonaceous deposits) on their active sites, which blocks the pores. rsc.org

The regeneration of deactivated zeolite catalysts is typically achieved by calcination, which involves heating the catalyst in the presence of air or an inert gas to burn off the coke deposits. rsc.org Studies have shown that the activity of deactivated HFAU zeolite, used in the alkylation of naphthalene, can be largely restored through calcination. rsc.org The reusability of these catalysts is a crucial factor in the economic viability and environmental footprint of the industrial process. Industrial tests have demonstrated that fresh HFAU zeolite can have a service life of 480 hours, and after in-situ regeneration, it can be effective for another 240 hours. rsc.org

Optimization of Reaction Parameters (e.g., Temperature, Pressure, Solvent Systems, Reactant Ratios, Reaction Time)

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound while minimizing energy consumption and by-product formation. The key parameters that are typically adjusted include:

Temperature: The reaction temperature significantly influences the rate of alkylation and the distribution of products. Higher temperatures generally lead to faster reaction rates but can also promote undesirable side reactions such as dealkylation, disproportionation, and isomerization. researchgate.net For the tert-butylation of naphthalene, temperatures are often controlled to balance conversion and selectivity.

Pressure: While pressure is not always a critical parameter for the beta/alpha isomer ratio, the reaction is typically conducted under autogenous pressure. google.com In some cases, the system may be pressurized with an inert gas like nitrogen. google.com The use of supercritical carbon dioxide as a reaction medium involves operating at elevated pressures. researchgate.net

Solvent Systems: The choice of solvent can impact the solubility of reactants and the selectivity of the reaction. Common solvents used in the alkylation of naphthalene include cyclohexane. Research has also explored the use of more environmentally friendly solvent systems. For instance, ionic liquids have been investigated as both catalysts and reaction media for the alkylation of naphthalene. researchgate.net Additionally, organic solvent-free alkylation has been carried out using fluid carbon dioxide as a medium. researchgate.net Molten naphthalene itself can also serve as a solvent for certain reactions. wikipedia.org

Reactant Ratios: The molar ratio of naphthalene to the tert-butylating agent (e.g., tert-butanol) is a key factor in controlling the extent of alkylation. A higher ratio of naphthalene to the alkylating agent can favor the formation of mono-alkylated products. google.com The amount of tert-butanol has been shown to affect both the conversion of naphthalene and the yield of di-tert-butylnaphthalenes.

Reaction Time: The duration of the reaction is optimized to achieve a high conversion of the starting materials without promoting the formation of unwanted by-products. The optimal reaction time is often determined in conjunction with other parameters like temperature and catalyst loading.

A summary of optimized reaction conditions from a study on the tert-butylation of naphthalene over H-Mordenite zeolite is presented below:

| Parameter | Optimized Value | Reference |

| Catalyst | Dealuminated H-Mordenite (HM) zeolite | |

| Solvent | Cyclohexane | |

| Temperature | 180 °C | |

| Reactant Ratio (tert-butanol:naphthalene) | 80 mmol : 10 mmol | |

| Catalyst Amount | 4.0 g |

Advanced Separation and Purification Strategies for tert-Butylnaphthalene Isomers from Reaction Mixtures

The product mixture from the alkylation of naphthalene is a complex blend of unreacted starting materials, the desired this compound, and various other isomers, including 2-tert-butylnaphthalene and di-tert-butylnaphthalenes. mdpi.com The separation and purification of the target isomer is a critical and often challenging step in the industrial process. Several advanced strategies are employed to achieve high-purity this compound.

Distillation: Distillation is a fundamental technique used for the initial separation of components based on their boiling points. nih.govnih.gov While it can be effective for crude separation, the close boiling points of some naphthalene isomers can make complete separation by distillation alone difficult and energy-intensive. nih.govnih.gov

Crystallization: Crystallization is a powerful method for purifying solid compounds. nih.govnih.gov It relies on the differences in solubility of the various isomers in a particular solvent at different temperatures. researchgate.net For some tert-butylnaphthalene isomers, such as 2,6-di-tert-butylnaphthalene, direct crystallization from the reaction mixture can yield a high-purity product. researchgate.netmdpi.com Extractive crystallization, which involves the use of a solvent to enhance the separation, has also been developed for separating dimethylnaphthalene isomers and could be applicable to tert-butylnaphthalene isomers. researchgate.net

Adsorption: Adsorptive separation utilizes solid adsorbents, such as zeolites, that selectively adsorb certain isomers from a mixture. nih.govnih.gov This technique has been successfully applied to the separation of xylene and dimethylnaphthalene isomers. nih.gov The choice of adsorbent and desorbent is crucial for the efficiency of the separation. google.com For example, X and Y type zeolites have been used to separate indole (B1671886) from a coal tar fraction containing naphthalene. google.com

Chromatography: Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are highly effective for separating closely related isomers on a laboratory scale. While often too expensive for large-scale industrial purification, these methods can be used for producing high-purity materials for specialized applications.

The industrial purification of tert-butylnaphthalene isomers often involves a combination of these techniques. For example, a common strategy is to first perform a crude separation by distillation, followed by one or more crystallization or adsorption steps to achieve the desired purity. nih.govnih.gov

Considerations for Green Chemistry Principles in tert-Butylnaphthalene Production

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and enhance sustainability. ijnc.irresearchgate.net In the context of this compound production, several key principles are particularly relevant:

Prevention of Waste: The primary goal is to design synthetic routes that minimize the generation of waste. acs.org This involves optimizing reactions to maximize the conversion of reactants into the desired product. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are preferred as they generate less waste.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. acs.orgskpharmteco.com Research into using ionic liquids and supercritical carbon dioxide as reaction media for naphthalene alkylation are steps in this direction. researchgate.netresearchgate.net The ideal scenario is to make auxiliary substances unnecessary wherever possible. skpharmteco.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Heterogeneous catalysts, such as zeolites, are particularly advantageous as they can be easily separated and reused, reducing waste and improving process efficiency. mdpi.com

Energy Efficiency: Reaction conditions should be optimized to minimize energy consumption. ijnc.ir This can involve using more efficient heating methods, such as microwave irradiation, or developing catalysts that are active at lower temperatures. ijnc.ir

Use of Renewable Feedstocks: While not yet widely implemented for tert-butylnaphthalene production, the use of renewable feedstocks is a long-term goal of green chemistry. ijnc.ir

By incorporating these principles, the industrial production of this compound can be made more environmentally friendly and economically sustainable.

Q & A

Basic Research Questions

Q. What standardized protocols should guide the toxicological risk assessment of 1-<i>tert</i>-Butylnaphthalene in experimental studies?

- Methodological Answer: Follow the systematic review framework outlined in the 2024 Toxicological Profile, which includes:

- Literature Search: Use databases like PubMed, TOXCENTER, and NTRL with tailored queries (e.g., CAS numbers, MeSH terms) to identify relevant studies .

- Inclusion Criteria: Prioritize studies reporting systemic effects (e.g., hepatic, renal) across inhalation, oral, or dermal exposure routes .

- Risk of Bias Assessment: Apply the OHAT Risk of Bias Tool to evaluate study design (e.g., randomization, blinding, attrition bias) using tiered rankings (e.g., "definitely low risk" vs. "probably high risk") .

- Data Extraction: Use standardized forms to collect species-specific data on dose-response relationships and confounding variables .

Q. How should in vivo studies be designed to evaluate the systemic effects of 1-<i>tert</i>-Butylnaphthalene?

- Methodological Answer:

- Exposure Routes: Align with EPA guidelines by testing inhalation, oral, and dermal routes, with doses reflecting environmentally relevant concentrations .

- Endpoints: Include hepatic (e.g., ALT/AST levels), renal (e.g., creatinine clearance), and hematological biomarkers (e.g., RBC count) .

- Control Groups: Ensure randomization and blinding to minimize performance bias, as per Table C-7 for animal studies .

Advanced Research Questions

Q. What strategies resolve contradictions in hepatotoxicity data for 1-<i>tert</i>-Butylnaphthalene across studies?

- Methodological Answer:

- Confidence Rating: Rank studies using the tiered risk-of-bias system, prioritizing Tier 1 studies with low bias and ≥50% compliance with quality metrics (e.g., exposure characterization, outcome completeness) .

- Scoping Reviews: Conduct preliminary analyses to map conflicting evidence, focusing on variables like species susceptibility (e.g., rodents vs. primates) or metabolic activation pathways .

- Sensitivity Analysis: Use statistical models to test if excluding high-bias studies alters hazard conclusions (e.g., NOAEL adjustments) .

Q. What methodologies are recommended for analyzing the environmental partitioning of 1-<i>tert</i>-Butylnaphthalene?

- Methodological Answer:

- Partitioning Studies: Measure log <i>Kow</i> (octanol-water coefficient) and Henry’s Law constants using EPA Test Guidelines 830.7840 .

- Environmental Monitoring: Deploy GC-MS or HPLC to quantify residues in air (via passive samplers), water (SPME fibers), and soil (extraction with dichloromethane) .

- NIST Data Integration: Cross-reference thermochemical properties (e.g., vapor pressure, reaction enthalpies) from NIST Chemistry WebBook to validate experimental results .

Q. How can in silico models predict the metabolic pathways of 1-<i>tert</i>-Butylnaphthalene in mammalian systems?

- Methodological Answer:

- QSAR Modeling: Use tools like OECD QSAR Toolbox to simulate cytochrome P450-mediated oxidation, focusing on tert-butyl group stability .

- Metabolite Identification: Pair computational predictions with empirical LC-HRMS data from liver microsome assays to confirm intermediates (e.g., epoxides, dihydrodiols) .

- Toxicokinetic Parameters: Integrate ADME data (absorption, distribution) from analogous compounds (e.g., 1-methylnaphthalene) to refine model accuracy .

Data Analysis and Validation

Q. What statistical approaches address small sample sizes in 1-<i>tert</i>-Butylnaphthalene toxicity studies?

- Methodological Answer:

- Bayesian Methods: Apply hierarchical models to pool data from underpowered studies while adjusting for interspecies variability .

- Bootstrapping: Resample datasets to estimate confidence intervals for rare outcomes (e.g., neurotoxicity in <5% of subjects) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing 1-<i>tert</i>-Butylnaphthalene derivatives?

- Methodological Answer:

- Synthesis Protocols: Document tert-butyl group introduction via Friedel-Crafts alkylation, including catalyst purity (e.g., AlCl3 ≥99%) and reaction kinetics (e.g., 24h at 80°C) .

- Analytical Validation: Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy, referencing NIST spectral libraries .

Retrosynthesis Analysis